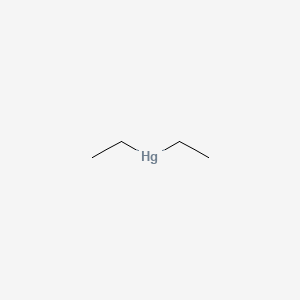
Diethylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmercury, also known as this compound, is a useful research compound. Its molecular formula is C4H10Hg and its molecular weight is 258.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Research and Synthesis
Organometallic Chemistry
Diethylmercury is primarily used in organometallic chemistry as a reagent for synthesizing other organomercury compounds. Its ability to form stable complexes makes it valuable for studying mercury's behavior in different chemical environments. It serves as a precursor for the synthesis of various alkylmercury compounds, which are useful in further chemical reactions and studies.
Reactivity Studies
Researchers utilize this compound to investigate its reactivity with various nucleophiles and electrophiles. This helps in understanding the mechanisms of organomercury compounds and their interactions with biological systems. For example, studies have shown that this compound can react with thiol groups in proteins, leading to potential insights into mercury's toxicological effects on biological systems .
Analytical Chemistry
Calibration Standards
this compound is employed as a calibration standard in analytical techniques such as gas chromatography and mass spectrometry. Its known concentration allows researchers to calibrate instruments for accurate measurements of mercury levels in environmental samples. This application is crucial for monitoring mercury pollution and assessing environmental health risks .
Environmental Studies
Mercury Speciation
In environmental chemistry, this compound plays a role in studies focused on mercury speciation. Understanding the different forms of mercury present in ecosystems is vital for evaluating their toxicity and bioavailability. This compound can be used as a model compound to study the transformation processes of mercury species in aquatic environments .
Source of Monomethylmercury
Recent research has highlighted this compound's potential role in the formation of monomethylmercury, a highly toxic form that biomagnifies in food webs. A study indicated that this compound can degrade into monomethylmercury under certain conditions, contributing to its presence in marine ecosystems . This finding emphasizes the need for monitoring this compound levels to understand its environmental impact better.
Toxicology Research
Toxicological Studies
this compound is utilized in toxicology research to study the mechanisms of mercury poisoning and its effects on human health. The compound's ability to cross biological membranes allows researchers to investigate its neurotoxic effects and the biochemical pathways involved in mercury toxicity .
Case Studies
特性
CAS番号 |
627-44-1 |
|---|---|
分子式 |
C4H10Hg |
分子量 |
258.71 g/mol |
IUPAC名 |
diethylmercury |
InChI |
InChI=1S/2C2H5.Hg/c2*1-2;/h2*1H2,2H3; |
InChIキー |
SPIUPAOJDZNUJH-UHFFFAOYSA-N |
SMILES |
CC[Hg]CC |
正規SMILES |
CC[Hg]CC |
Key on ui other cas no. |
627-44-1 |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
同義語 |
diethyl mercury diethylmercury |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















